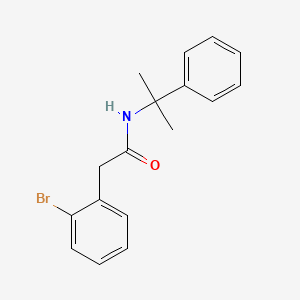

2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-bromophenyl)-N-(2-phenylpropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO/c1-17(2,14-9-4-3-5-10-14)19-16(20)12-13-8-6-7-11-15(13)18/h3-11H,12H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHLWSVXEIUHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40519348 | |

| Record name | 2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76440-32-9 | |

| Record name | 2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Bromo-Phenylacetic Acid Derivative

- Starting material: 2-bromobenzyl bromide or 2-bromophenylacetic acid

- Method:

- 2-bromobenzyl bromide can be converted to 2-bromophenylacetic acid by nucleophilic substitution with cyanide followed by hydrolysis.

- Alternatively, direct bromination of phenylacetic acid at the ortho position under controlled conditions can yield 2-bromophenylacetic acid.

Preparation of 2-Phenylpropan-2-amine

- This amine can be synthesized by reductive amination of acetophenone with ammonia or primary amines, or by other established amine synthesis routes.

Amide Bond Formation

Common coupling methods include:

- Use of carbodiimide coupling agents such as EDCI or DCC in the presence of catalytic amounts of HOBt or DMAP to activate the carboxylic acid group of 2-bromophenylacetic acid.

- Alternatively, acid chlorides of 2-bromophenylacetic acid can be prepared using thionyl chloride or oxalyl chloride, then reacted with 2-phenylpropan-2-amine to form the amide.

-

- Typically performed in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmosphere (nitrogen or argon).

- Temperature control is important, often starting at 0°C and then allowing to warm to room temperature.

- Reaction times vary from 2 to 24 hours depending on reagents and scale.

Representative Synthetic Procedure (Literature-Informed)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-bromobenzyl bromide, KCN, H2O, reflux | Conversion to 2-bromophenylacetonitrile | 75-85 | Followed by hydrolysis |

| 2 | Hydrolysis with HCl, reflux | Conversion of nitrile to 2-bromophenylacetic acid | 80-90 | Acid workup |

| 3 | Thionyl chloride, reflux | Formation of 2-bromophenylacetyl chloride | 90-95 | Anhydrous conditions |

| 4 | 2-phenylpropan-2-amine, base (e.g., triethylamine), DCM, 0°C to RT | Amide bond formation | 70-85 | Stirring under N2 atmosphere |

Alternative Electrochemical and Catalytic Methods

- Recent advances in electrochemical synthesis allow for amide bond formation under mild conditions using constant-current electrolysis with suitable catalysts and electrodes, as reported in related acetamide syntheses.

- Phase transfer catalysis in biphasic solvent systems has been used to improve yields and purity in related amide preparations.

Analytical and Purification Techniques

- Purification: Flash column chromatography on silica gel using petroleum ether/ethyl acetate mixtures is standard to isolate the pure amide.

- Characterization:

- NMR (1H, 13C) to confirm structure and purity.

- Mass spectrometry for molecular weight confirmation.

- Melting point and elemental analysis for quality control.

Summary Table of Preparation Methods

Research Findings and Notes

- The use of acid chlorides generally provides higher yields and cleaner products compared to direct coupling with carboxylic acids.

- Phase transfer catalysts and biphasic solvent systems improve reaction rates and product purity.

- Electrochemical methods offer greener alternatives with reduced reagent waste but require specialized equipment.

- The bulky 2-phenylpropan-2-yl substituent on the amine may require longer reaction times or slight modification of conditions to achieve complete conversion.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The acetamide moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agents used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenylacetamides.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. GPR88 Agonists Development

Recent studies have highlighted the compound's relevance in the development of GPR88 agonists. GPR88 is an orphan receptor that has emerged as a promising target for treating psychiatric and neurodegenerative disorders. Research indicates that derivatives of 2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide can bind effectively to GPR88, leading to the design of novel synthetic agonists with enhanced potency compared to existing compounds like 2-PCCA and 2-AMPP .

Table 1: Comparison of Agonist Potency

| Compound | EC50 (nM) | Binding Site |

|---|---|---|

| 2-PCCA | 45 | Allosteric |

| 2-AMPP | TBD | Allosteric |

| New Derivative | TBD | Allosteric |

2. Anti-inflammatory and Analgesic Properties

The biphenyl structure present in 2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide suggests potential anti-inflammatory and analgesic properties. Similar compounds have been documented for their roles as non-steroidal anti-inflammatory drugs (NSAIDs), indicating that this compound may also exhibit such biological activities .

Cosmetic Applications

1. Skin Care Formulations

The compound's efficacy in skin care formulations has been explored, particularly in enhancing the stability and effectiveness of topical products. Research indicates that incorporating biphenyl derivatives into cosmetic formulations can improve their sensory properties and moisturizing effects, making them more appealing to consumers .

Table 2: Effects of Biphenyl Derivatives in Cosmetics

| Property | Effect |

|---|---|

| Moisturizing | Enhanced |

| Stability | Improved |

| Skin Sensation | Positive Impact |

2. Delivery Systems for Active Ingredients

The use of polymers in conjunction with compounds like 2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide is being investigated for creating advanced delivery systems for active ingredients in cosmetics. These systems aim to enhance dermal penetration and bioavailability of therapeutic agents, thereby improving overall product efficacy .

Case Studies

1. Structure–Activity Relationship Studies

A comprehensive study conducted on various derivatives of the compound revealed key insights into its structure–activity relationships (SAR). Researchers synthesized multiple analogs and assessed their binding affinities and biological activities, leading to the identification of several promising candidates for further development as GPR88 agonists .

2. Dermatological Efficacy Trials

In vivo trials have been performed to evaluate the dermatological efficacy of formulations containing this compound. The results indicated significant improvements in skin hydration and irritation reduction when applied topically, supporting its use in cosmetic products aimed at sensitive skin conditions .

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group and the acetamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Substituents and Molecular Properties

Structural Insights :

- Halogen Position : The 2-bromophenyl group in the target compound contrasts with 4-bromophenyl in N-(4-bromophenyl)-2-(2-thienyl)acetamide. The ortho-substitution in the former may induce steric effects, altering binding affinity in biological systems .

- Heterocyclic Modifications : Thiophene (in ) and benzothiazine () substituents introduce π-conjugated systems, enhancing interactions with aromatic residues in enzymes .

Pharmacological Activities

Activity Trends :

- Halogen Effects : Bromine at the ortho position (target compound) correlates with antidiabetic activity, while para-bromo () associates with antimycobacterial effects, suggesting positional selectivity .

- Heterocyclic Additions : Thiophene and benzothiazine derivatives () show broader antimicrobial/antiviral activities compared to purely aromatic acetamides .

- Bulk vs. Reactivity : Bulky N-substituents (e.g., 2-phenylpropan-2-yl) favor metabolic stability but may reduce solubility, whereas smaller groups (e.g., acetyl in ) improve synthetic accessibility .

Physicochemical and Spectroscopic Properties

Biological Activity

2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's chemical formula is . Its synthesis typically involves the following steps:

- Bromination of Phenylacetic Acid : The starting material, phenylacetic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromophenylacetic acid.

- Formation of Acyl Chloride : The 2-bromophenylacetic acid is converted to its corresponding acyl chloride using thionyl chloride.

- Amidation Reaction : The acyl chloride is reacted with 2-phenylpropan-2-amine in the presence of a base like triethylamine to form the final product.

The biological activity of 2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The brominated phenyl group and the acetamide moiety are crucial for binding to these targets, modulating their activity.

Pharmacological Properties

The compound has been investigated for various pharmacological activities:

- Enzyme Interaction : It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

- Neurological Disorders : It has potential applications in developing drugs targeting neurological disorders due to its structural properties that may enhance receptor affinity.

Case Studies and Research Findings

- Dopamine Transporter Binding : In studies examining structure–activity relationships (SAR), compounds similar to 2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide demonstrated significant binding affinities for dopamine transporters (DAT), indicating potential use in treating disorders like ADHD or depression .

- Anticoagulant Activity : Related compounds have shown efficacy as anticoagulants, acting on coagulation factors Xa and IXa, which suggests that 2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide may also exhibit similar properties .

- Antitumor Activity : Research has indicated that derivatives of this compound can inhibit tumor growth by activating specific receptors involved in cancer cell proliferation and metastasis .

Comparative Analysis

To better understand the uniqueness of 2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromophenylacetamide | Lacks the phenylpropan-2-yl group | Different pharmacological profile |

| N-(2-Phenylpropan-2-yl)acetamide | No bromination | Reduced binding affinity to DAT |

| 2-(2-Chlorophenyl)-N-(2-phenylpropan-2-yl)acetamide | Chlorine instead of bromine | Varies in reactivity and biological effects |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : A Pd-catalyzed cross-coupling approach is commonly employed, as demonstrated in the synthesis of analogous bromophenyl acetamides. For example, using Pd(dppf)Cl₂ (0.1 eq) as a catalyst with K₂CO₃ (2 eq) in a THF:H₂O (5:1) solvent system at 80°C under N₂ yields efficient coupling. Reaction progress is monitored via TLC, followed by extraction with ethyl acetate and purification via column chromatography . Alternative conditions, such as adjusting solvent polarity or catalyst loading, may improve yield.

Q. How is the compound characterized structurally, and which analytical techniques are critical for validation?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and amide bonding (e.g., aromatic protons at δ 7.2–7.8 ppm, acetamide carbonyl at ~170 ppm).

- X-ray Crystallography : Single-crystal XRD resolves bond lengths (e.g., C–Br ~1.89 Å) and dihedral angles between aromatic rings (e.g., 45–60°) .

- FTIR : Confirms amide N–H (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) stretches .

Q. What preliminary pharmacological screening methods are suitable for assessing bioactivity?

- Methodological Answer : Initial screens involve enzyme inhibition assays (e.g., α-glucosidase/α-amylase for antidiabetic potential) using UV-Vis spectroscopy to measure IC₅₀ values. Dose-response curves (0.1–100 µM) identify potency thresholds. Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selectivity .

Advanced Research Questions

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict electrostatic potential surfaces. Molecular docking (AutoDock Vina) simulates binding to targets like coagulation factor Xa (PDB: 1C5M), with scoring functions (e.g., binding energy ≤ −8 kcal/mol) prioritizing high-affinity interactions .

Q. What experimental approaches resolve contradictions in crystallographic or spectroscopic data?

- Methodological Answer : For XRD anomalies (e.g., disordered atoms), iterative refinement in SHELXL with restraints on thermal parameters improves model accuracy. For NMR signal overlap, 2D experiments (COSY, HSQC) assign protons/carbons unambiguously. Multi-temperature XRD (100–298 K) may resolve thermal motion artifacts .

Q. How can hydrogen-bonding networks in the crystal lattice influence physicochemical properties?

- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) classifies H-bond motifs (e.g., R₂²(8) rings). Hydrogen-bond strength (e.g., D–H···A distances ≤ 2.5 Å) correlates with melting point and solubility. Intermolecular interactions are mapped using Mercury software to predict packing efficiency .

Q. What strategies validate in vitro findings in vivo, particularly for metabolic diseases?

- Methodological Answer : In diabetic rodent models, administer the compound (10–50 mg/kg/day) orally for 4 weeks. Monitor fasting glucose, HbA1c, and insulin via ELISA. Histopathology of pancreas/liver assesses β-cell preservation and lipid accumulation. Pharmacokinetic studies (LC-MS) quantify bioavailability and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.